4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization to introduce the benzamide and diethylsulfamoyl groups. The synthetic route may involve the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Functionalization: The quinoline core is then functionalized to introduce the 5,8-dimethoxy and 2-oxo groups.
Coupling with Benzamide: The functionalized quinoline is coupled with a benzamide derivative under appropriate conditions.
Introduction of Diethylsulfamoyl Group: Finally, the diethylsulfamoyl group is introduced through a sulfonation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline core or the benzamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can be compared with other quinoline-based compounds, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have different reactivity and biological activity.
Benzamide Derivatives: Compounds like sulpiride, which is used as an antipsychotic, share the benzamide group but differ in their overall structure and function.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
851404-22-3 |
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Molecular Formula |
C24H29N3O6S |
Molecular Weight |
487.57 |
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H29N3O6S/c1-5-27(6-2)34(30,31)18-9-7-16(8-10-18)23(28)25-14-13-17-15-19-20(32-3)11-12-21(33-4)22(19)26-24(17)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
LUNBHFGJDMWBKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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